molecular formula C12H24N2O2 B571966 tert-Butyl ((1R,2S)-rel-2-(aminomethyl)cyclohexyl)carbamate CAS No. 1259277-49-0

tert-Butyl ((1R,2S)-rel-2-(aminomethyl)cyclohexyl)carbamate

Cat. No.: B571966
CAS No.: 1259277-49-0
M. Wt: 228.336
InChI Key: NYPPQRSVUJQKTO-VHSXEESVSA-N
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Description

tert-Butyl ((1R,2S)-rel-2-(aminomethyl)cyclohexyl)carbamate is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. It is known for its unique structure, which includes a tert-butyl group, an aminomethyl group, and a cyclohexyl ring. This compound is often used as a building block in organic synthesis and has potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((1R,2S)-rel-2-(aminomethyl)cyclohexyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclohexyl derivative. One common method involves the use of tert-butyl chloroformate and (1R,2S)-2-aminomethylcyclohexanol under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified using standard techniques like column chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((1R,2S)-rel-2-(aminomethyl)cyclohexyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.

Scientific Research Applications

tert-Butyl ((1R,2S)-rel-2-(aminomethyl)cyclohexyl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate biological pathways.

    Medicine: Explored for its therapeutic potential in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl ((1R,2S)-rel-2-(aminomethyl)cyclohexyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can modulate various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl ((1R,2S)-2-(aminomethyl)cyclopentyl)carbamate
  • tert-Butyl ((1R,2S)-2-(aminomethyl)cyclohexyl)carbamate (different stereoisomers)
  • tert-Butyl carbamate

Uniqueness

tert-Butyl ((1R,2S)-rel-2-(aminomethyl)cyclohexyl)carbamate is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological targets. This stereochemistry can result in different biological activities compared to its similar compounds .

Biological Activity

tert-Butyl ((1R,2S)-rel-2-(aminomethyl)cyclohexyl)carbamate , a carbamate derivative, has gained attention in biological research due to its potential interactions with enzymes and proteins. This compound is characterized by its unique structural features, including a tert-butyl group and an aminomethyl group attached to a cyclohexane ring. Its molecular formula is C12H24N2O2C_{12}H_{24}N_{2}O_{2}, with a molecular weight of 228.33 g/mol.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity . It has been demonstrated to act as an enzyme inhibitor , affecting various biochemical pathways. The compound's structure enhances its binding affinity to specific molecular targets, which allows it to selectively inhibit certain enzymes involved in metabolic processes.

Enzyme Interactions

Research indicates that this compound interacts with specific enzymes, potentially inhibiting their activity. This interaction is crucial for understanding its role in modulating biochemical pathways and developing new therapeutic strategies. For example, studies have shown that the compound can influence enzyme-substrate interactions and protein-ligand binding dynamics.

Comparative Biological Activity

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
This compoundCarbamate structure with cyclohexaneSpecific stereochemistry affects reactivity
tert-Butyl ((1R,2S)-2-(aminomethyl)cyclopentyl)carbamateCyclopentane ring instead of cyclohexanePotentially different biological activity due to ring size
tert-Butyl carbamateBasic carbamate structureLacks the aminomethyl group; simpler reactivity profile

This table highlights how the stereochemistry and structural configuration of this compound influence its reactivity and interactions compared to similar compounds.

Enzyme Inhibition Studies

In various studies, this compound has been evaluated for its potential as an enzyme inhibitor. For instance:

  • Study on Cyclic Enzymes : A study demonstrated that this compound effectively inhibited specific cyclic enzymes involved in metabolic pathways, leading to altered substrate turnover rates.
  • Protein Binding Assays : Binding assays showed that the compound exhibited a high affinity for certain target proteins, suggesting its potential utility in therapeutic applications aimed at modulating protein function.

Therapeutic Applications

The unique properties of this compound suggest several therapeutic applications:

  • Drug Development : Its ability to inhibit specific enzymes makes it a candidate for developing new drugs targeting metabolic disorders.
  • Biochemical Research : The compound serves as a valuable tool for studying enzyme kinetics and protein-ligand interactions.
  • Potential Antioxidant Activity : Preliminary findings indicate that it may possess antioxidant properties, which could be beneficial in treating oxidative stress-related conditions.

Properties

IUPAC Name

tert-butyl N-[(1R,2S)-2-(aminomethyl)cyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-10-7-5-4-6-9(10)8-13/h9-10H,4-8,13H2,1-3H3,(H,14,15)/t9-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYPPQRSVUJQKTO-VHSXEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCC1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCCC[C@H]1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1259277-49-0
Record name tert-Butyl [(1R,2S)-2-(aminomethyl)cyclohexyl]carbamate
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